Phenyl-n-butylborinic acid

Overview

Description

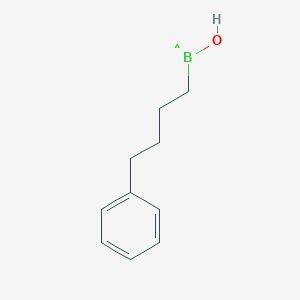

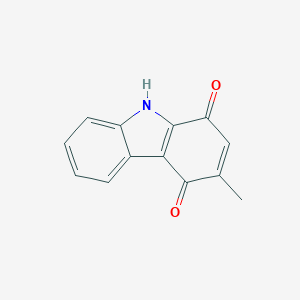

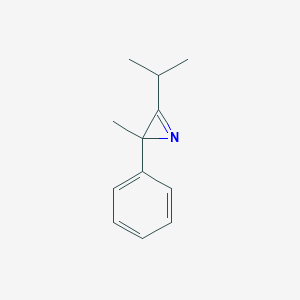

Phenyl-n-butylborinic acid is a chemical compound with the molecular formula C10H14BO . It has been characterized as an ultrapotent transition state analog inhibitor .

Synthesis Analysis

Phenyl-n-butylborinic acid has been synthesized and used in various studies . A wide variety of boronic acids have been employed for diol binding with differing substitution of the phenyl ring, with the goals of simplifying their synthesis and altering their thermodynamics of complexation .Molecular Structure Analysis

The molecular structure of Phenyl-n-butylborinic acid is determined by 11B NMR spectroscopy . The chemical shift of the boronic acid transforming into the boronate ester was monitored at pHs ranging from 2 to 10 .Chemical Reactions Analysis

Phenyl-n-butylborinic acid is known to react with carbohydrates in water. Incorporated in carbohydrates are 1,2-diols, which react with boronic acids through a reversible covalent condensation pathway .Scientific Research Applications

Inhibition of Lipolytic Enzymes : A study by Sutton et al. (1986) identified Phenyl-n-butylborinic acid as a potent transition state analog inhibitor of lipolytic enzymes, particularly cholesterol esterase and lipoprotein lipase, with a Ki value of 2.9 +/- 0.6 nM. This finding underscores its potential in biochemical studies focusing on enzyme inhibition (Sutton, L. D., Stout, J., Hosie, L., Spencer, P., & Quinn, D., 1986).

Diabetes Treatment : Chemical chaperones like 4-phenyl butyric acid, a compound related to Phenyl-n-butylborinic acid, have been shown to reduce ER stress and restore glucose homeostasis in obese and diabetic mice. This presents potential new treatment avenues for type 2 diabetes, as demonstrated in research by Özcan et al. (2006) (Özcan, U., Yilmaz, E., Özcan, L., Furuhashi, M., Vaillancourt, É., Smith, R. O., Görgün, C., & Hotamışlıgil, G., 2006).

Catalysis in Organic Chemistry : Lenardão et al. (2009) reported that a new acidic ionic liquid phenyl butyl ethyl selenonium tetrafluoroborate effectively catalyzes the Baylis-Hillman reaction. This points to its usefulness in facilitating reactions under mild conditions with moderate to good yields (Lenardão, E., Feijó, J., Thurow, S., Perin, G., Jacob, R., & Silveira, C. C., 2009).

Insulin Delivery Systems : A study by Matsumoto et al. (2003) showcased the development of glucose-responsive polymers bearing a novel phenylborate derivative, operating under physiological pH conditions. This has implications for self-regulated insulin delivery systems in diabetes treatment (Matsumoto, A., Ikeda, S., Harada, A., & Kataoka, K., 2003).

Formation of Nitric Oxide : Research by Chamulitrat et al. (1993) revealed that the light-induced decomposition of PBN, a compound related to Phenyl-n-butylborinic acid, can produce nitric oxide in biological samples. This has implications for altering biological functions and impacts free radical research (Chamulitrat, W., Jordan, S., Mason, R., Saito, K., & Cutler, R., 1993).

Alkaloid Production in Plants : Kitamura et al. (1993) discovered that phenyllactic acid significantly increases the incorporation of phenyl[1-14C]alanine into the organic acid fraction of Duboisia leichhardtii root cultures, which could affect the production of tropane alkaloids (Kitamura, Y., Nishimi, S., Miura, H., & Kinoshita, T., 1993).

Mechanism of Action

Phenyl-n-butylborinic acid acts as a potent transition state analog inhibitor of lipolytic enzymes . It has been characterized as an ultrapotent transition state analog inhibitor: Ki = 2.9 +/- 0.6 nM and 1.7 +/- 0.3 microM for the cholesterol esterase and lipoprotein lipase reactions, respectively .

Safety and Hazards

Phenyl-n-butylborinic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

InChI |

InChI=1S/C10H14BO/c12-11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIFQISDEUDMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B](CCCCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905727 | |

| Record name | Hydroxy(4-phenylbutyl)boranyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100757-73-1 | |

| Record name | Phenyl-n-butylborinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100757731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy(4-phenylbutyl)boranyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one](/img/structure/B8936.png)

![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B8940.png)

![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)